4-(3-Acetoxyphenyl)-2-chloro-1-butene
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Overview
Description
4-(3-Acetoxyphenyl)-2-chloro-1-butene is a useful research compound. Its molecular formula is C12H13ClO2 and its molecular weight is 224.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solvolysis Reactions
The compound has been studied for its role in solvolysis reactions. Notably, the solvolysis of related molecules, like 2-methoxy-2-phenyl-3-butene, in water/acetonitrile mixtures, leads to products like 2-hydroxy-2-phenyl-3-butene under kinetic control. These reactions are significant for understanding the reactivity and stability of carbocations formed during the process (Jia et al., 2002).
Biomarker Development
Compounds structurally similar to 4-(3-Acetoxyphenyl)-2-chloro-1-butene have been used in the development of biomarkers. For instance, 1-Chloro-2-hydroxy-3-butene (CHB), an in vitro metabolite of 1,3-butadiene, has been transformed into mercapturic acids in vivo, which are then used as practical biomarkers. The quantification of these biomarkers helps understand the bioactivation and detoxification pathways of various compounds (Wu et al., 2019).
Photochemical Studies
The photochemistry of related compounds, like 4-chlorophenol, has been studied in various solvents. These studies often lead to reductive dehalogenation products through both homolytic and heterolytic paths, offering insights into the cationic mechanism of addition to alkenes, which is crucial for understanding the reactivity of certain chemical groups (Protti et al., 2004).
Bioactivation Studies
Understanding the bioactivation of certain chemical compounds, like 1-Chloro-2-hydroxy-3-butene, is critical. These studies involve the investigation of the metabolic pathways and the products formed, such as 1-chloro-3-buten-2-one and 1-chloro-3,4-epoxy-2-butanol, which are significant for understanding the toxicity and carcinogenicity of various substances (Wang et al., 2018).
Material Science
In the realm of material science, compounds with similar structures have been used in the synthesis of novel materials like poly(3-phenylgalvinoxylthiophene), which showcases high spin concentration and paramagnetic properties, crucial for developing new materials with unique electrical and magnetic properties (Miyasaka et al., 2001).
Mechanism of Action
Target of Action
It is known that organoboron compounds, which include 4-(3-acetoxyphenyl)-2-chloro-1-butene, are of significant utility in asymmetric synthesis .
Mode of Action
The mode of action of this compound involves its interaction with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves the formation of carbon-carbon bonds, where oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Biochemical Pathways
The biochemical pathways affected by this compound involve the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound’s success in the suzuki–miyaura cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction conditions, which include the presence of a metal catalyst and the nature of the organic groups involved, can significantly affect the compound’s action .
Properties
IUPAC Name |
[3-(3-chlorobut-3-enyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-9(13)6-7-11-4-3-5-12(8-11)15-10(2)14/h3-5,8H,1,6-7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVLKPREPCFLQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CCC(=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641196 |
Source
|
Record name | 3-(3-Chlorobut-3-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890097-80-0 |
Source
|
Record name | Phenol, 3-(3-chloro-3-buten-1-yl)-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890097-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chlorobut-3-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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